Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate
Overview
Description
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chlorine, iodine, and a benzoate ester group, making it a valuable molecule for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of methyl 2-aminobenzoate, followed by substitution reactions and a Sandmeyer reaction to introduce the chlorine atom. The final step involves the formation of the carbamothioylamino group through a reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include modifications to reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, chlorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome. For example, iodination reactions may require the use of iodine and a suitable oxidizing agent under acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: This compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity to these targets, leading to modulation of their activity. The carbamothioylamino group may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-chloro-3-iodobenzoate: This compound shares a similar structure but lacks the carbamothioylamino group, which may affect its reactivity and biological activity.
2-chloro-5-iodobenzoic acid: This compound is structurally related but lacks the ester and carbamothioylamino groups, making it less versatile in certain applications.
Uniqueness
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and interactions with biological targets. Its combination of chlorine, iodine, and carbamothioylamino groups makes it a valuable tool for studying complex chemical and biological processes.
Properties
IUPAC Name |
methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN2O3S/c1-23-15(22)10-4-2-3-5-13(10)19-16(24)20-14(21)11-8-9(18)6-7-12(11)17/h2-8H,1H3,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWPYDCHCRSSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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